molecular formula C18H32N2O4 B3395774 Alloc-Gly-OH.DCHA CAS No. 110637-40-6

Alloc-Gly-OH.DCHA

Cat. No.: B3395774
CAS No.: 110637-40-6
M. Wt: 340.5 g/mol
InChI Key: VVGNWCIOTXQIKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Alloc-Gly-OH.DCHA can be synthesized through a series of chemical reactions involving the protection of glycine with an allyloxycarbonyl group. The synthetic route typically involves the following steps :

    Protection of Glycine: Glycine is reacted with allyl chloroformate in the presence of a base to form N-allyloxycarbonyl-glycine.

    Formation of the Salt: The protected glycine is then reacted with dicyclohexylamine to form the dicyclohexylammonium salt.

Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Alloc-Gly-OH.DCHA undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for deprotection and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;2-(prop-2-enoxycarbonylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C6H9NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-3-11-6(10)7-4-5(8)9/h11-13H,1-10H2;2H,1,3-4H2,(H,7,10)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGNWCIOTXQIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCC(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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